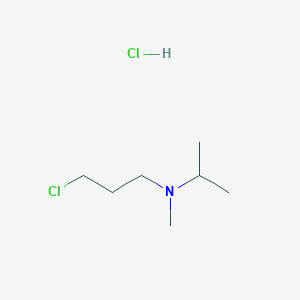

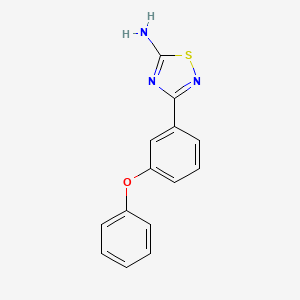

![molecular formula C20H24ClN3OS B2614455 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide CAS No. 450341-25-0](/img/structure/B2614455.png)

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and novel drugs are urgently needed. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM .

Antileishmanial Activity

Although not directly related to TB, it’s worth noting that compound 13 (a derivative of our compound of interest) exhibited potent in vitro antipromastigote activity. Molecular simulation studies revealed favorable binding patterns, suggesting potential efficacy against Leishmania parasites .

Antimalarial Evaluation

While the primary focus is on TB, this compound’s structural features have prompted investigations into its antimalarial potential. Researchers have explored its activity against malaria parasites, and further studies are ongoing .

Indole Scaffold for Drug Development

The compound’s indole nucleus places it within a class of bioactive aromatic compounds. Indole derivatives have shown promise in various therapeutic areas. Researchers have leveraged this scaffold to develop new drug candidates, including those with high receptor affinity. While not exclusive to our compound, this broader context highlights its potential for drug discovery .

Cytotoxicity Studies

To ensure safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic, supporting their suitability for further development .

Docking Studies and Molecular Interactions

Docking studies have explored the molecular interactions of derivatized conjugates, providing insights into their binding modes and potential mechanisms of action. These findings guide further optimization and refinement of derivatives .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets .

Mode of Action

It’s worth noting that pyrazoline derivatives, which share a similar structure, have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities .

Biochemical Pathways

Related compounds, such as pyrazoline derivatives, have been reported to interact with various biochemical pathways .

Result of Action

Related compounds, such as pyrazoline derivatives, have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSQHNFSZANEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

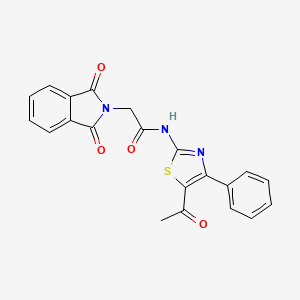

![4-(4-(benzyloxy)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2614380.png)

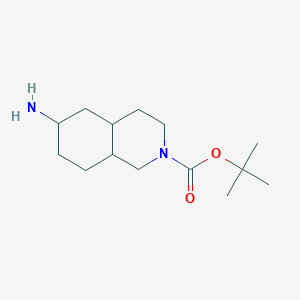

![Methyl 5-ethyl-2-{[(3-oxo-2-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2614384.png)

![N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2614387.png)

![6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2614388.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2614389.png)

![N-{[3-(4-fluorobenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2614392.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)